5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, methoxybenzyl, and methylbenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from the corresponding amine, and the alkyne can be derived from a propargyl derivative.
Substitution Reactions: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated triazole intermediate.
Benzylation: The methoxybenzyl and methylbenzyl groups can be introduced via benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl groups, potentially leading to the formation of dihydrotriazole derivatives or de-benzylated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrotriazole derivatives and de-benzylated products.
Substitution Products: Alkylated, acylated, and sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 2-methylbenzyl group.
5-amino-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 2-methylbenzyl group.
5-amino-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methoxybenzyl group.
Uniqueness
The presence of both the 4-methoxybenzyl and 2-methylbenzyl groups in 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may confer unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-3-4-6-15(13)12-24-18(20)17(22-23-24)19(25)21-11-14-7-9-16(26-2)10-8-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOXXVZBZVQBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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